Cas no 2172056-68-5 (2,3,3-trifluoropentan-1-amine)

2,3,3-trifluoropentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,3,3-trifluoropentan-1-amine
- 2172056-68-5
- EN300-1644965
-
- インチ: 1S/C5H10F3N/c1-2-5(7,8)4(6)3-9/h4H,2-3,9H2,1H3
- InChIKey: KUPXUTKZFUKXHK-UHFFFAOYSA-N
- SMILES: FC(CC)(C(CN)F)F
計算された属性
- 精确分子量: 141.07653381g/mol
- 同位素质量: 141.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 84.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 26Ų
2,3,3-trifluoropentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644965-1.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1644965-0.1g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.1g |
$904.0 | 2023-06-04 | ||
Enamine | EN300-1644965-2.5g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 2.5g |
$2014.0 | 2023-06-04 | ||
Enamine | EN300-1644965-0.05g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.05g |
$864.0 | 2023-06-04 | ||
Enamine | EN300-1644965-0.25g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.25g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1644965-100mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 100mg |
$904.0 | 2023-09-22 | ||
Enamine | EN300-1644965-2500mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 2500mg |
$2014.0 | 2023-09-22 | ||
Enamine | EN300-1644965-50mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 50mg |
$864.0 | 2023-09-22 | ||
Enamine | EN300-1644965-5.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1644965-10.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 10g |
$4421.0 | 2023-06-04 |
2,3,3-trifluoropentan-1-amine 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2,3,3-trifluoropentan-1-amineに関する追加情報
Introduction to 2,3,3-trifluoropentan-1-amine (CAS No. 2172056-68-5)
2,3,3-trifluoropentan-1-amine (CAS No. 2172056-68-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its trifluoromethyl group and primary amine functionality, which contribute to its distinct reactivity and stability.
The chemical structure of 2,3,3-trifluoropentan-1-amine consists of a five-carbon chain with three fluorine atoms attached to the third carbon atom and a primary amine group at the first carbon. The presence of the trifluoromethyl group imparts significant fluorine content, which can influence the compound's physical and chemical properties, such as boiling point, solubility, and reactivity. The primary amine group, on the other hand, provides a reactive site for various chemical transformations and functionalization reactions.
In the context of pharmaceutical research, 2,3,3-trifluoropentan-1-amine has been explored for its potential as a building block in the synthesis of novel drugs. The trifluoromethyl group is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, making it an attractive moiety in drug design. Recent studies have shown that compounds containing this group exhibit improved bioavailability and reduced toxicity compared to their non-fluorinated counterparts.
One notable application of 2,3,3-trifluoropentan-1-amine is in the development of central nervous system (CNS) drugs. The unique combination of fluorine atoms and the primary amine group allows for the modulation of receptor binding affinities and selectivities. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 2,3,3-trifluoropentan-1-amine, which demonstrated potent activity against specific CNS targets. These findings highlight the potential of this compound as a lead structure for further drug development.
Beyond pharmaceuticals, 2,3,3-trifluoropentan-1-amine has also found applications in materials science. The fluorinated nature of this compound makes it suitable for use in the synthesis of fluoropolymers and other advanced materials with enhanced properties such as low surface energy and high thermal stability. These materials have diverse applications in industries ranging from electronics to aerospace.
The synthesis of 2,3,3-trifluoropentan-1-amine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions using fluoroalkylating agents followed by reduction steps to introduce the primary amine functionality. Recent advancements in catalytic methods have improved the efficiency and sustainability of these syntheses, making them more accessible for large-scale production.
In terms of safety and handling, while 2,3,3-trifluoropentan-1-amine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
The future prospects for 2,3,3-trifluoropentan-1-amine are promising. Ongoing research continues to explore new applications and derivatives of this compound across various fields. For example, there is growing interest in using this compound as a precursor for the development of novel catalysts and ligands in asymmetric synthesis. These catalysts could potentially enable more efficient and environmentally friendly methods for producing chiral molecules with high enantioselectivity.
In conclusion, 2,3,3-trifluoropentan-1-amine (CAS No. 2172056-68-5) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique chemical structure offers opportunities for innovative applications and further research. As scientific understanding and synthetic methods continue to advance, it is likely that new uses for this compound will be discovered, contributing to advancements in multiple fields.
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